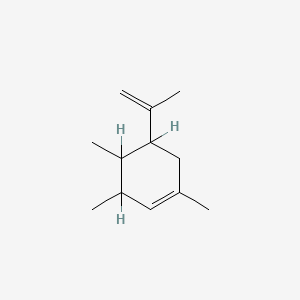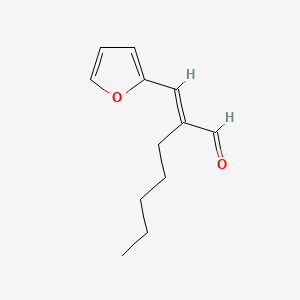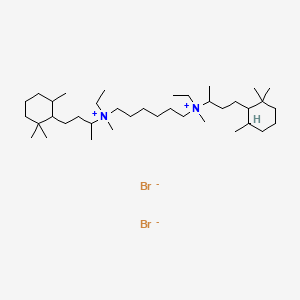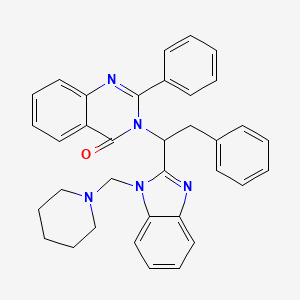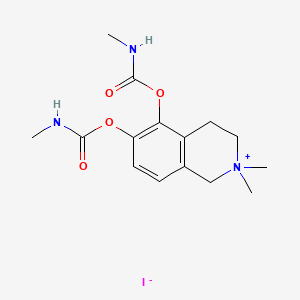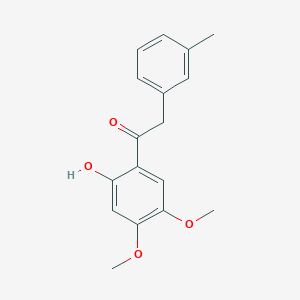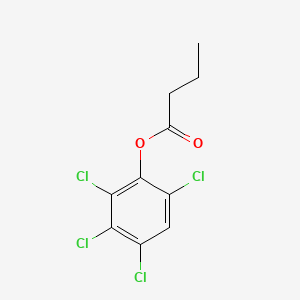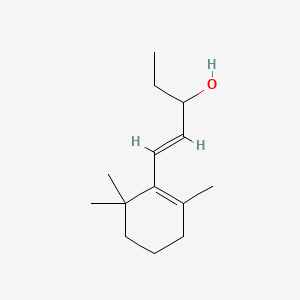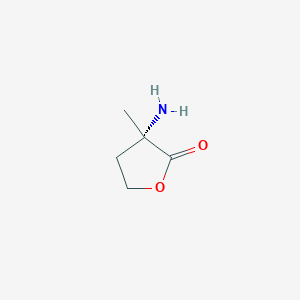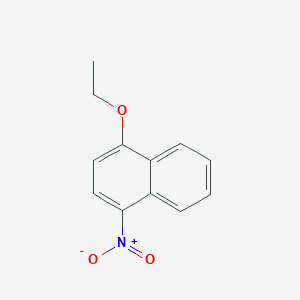![molecular formula C17H22N2O4 B13779943 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid is a compound that consists of a bicyclic structure with nitrogen atoms and a phthalic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine can be achieved through several methods. One common approach involves the reaction of phthalic acid with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under specific conditions . The reaction typically requires heating and may involve the use of solvents such as chloroform or ether to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid has several scientific research applications:
Chemistry: Used as a reagent and intermediate in organic synthesis to construct complex molecular structures.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of materials with specific properties, such as ionic liquids.
Mécanisme D'action
The mechanism of action of 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine involves its interaction with molecular targets and pathways. The compound may act as a catalyst or inhibitor in various chemical reactions, influencing the reaction kinetics and outcomes. Its bicyclic structure allows it to interact with specific enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): A similar bicyclic compound with nitrogen atoms, used as a strong base in organic synthesis.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another related compound with similar structural features and applications.
Uniqueness
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid is unique due to its combination of a bicyclic structure with a phthalic acid moiety, providing distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C17H22N2O4 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;phthalic acid |
InChI |
InChI=1S/C9H16N2.C8H6O4/c1-2-5-9-10-6-4-8-11(9)7-3-1;9-7(10)5-3-1-2-4-6(5)8(11)12/h1-8H2;1-4H,(H,9,10)(H,11,12) |
Clé InChI |
QSKYYWBUUZCVLC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NCCCN2CC1.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


